PARP1/c-Met-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PARP1/c-Met-IN-1 is a dual inhibitor that targets both Poly (ADP-ribose) polymerase 1 (PARP1) and c-Met, a receptor tyrosine kinase. This compound has shown promise in overcoming resistance to PARP1 inhibitors in cancer treatment, particularly in tumors with c-Met amplification .
准备方法
The synthesis of PARP1/c-Met-IN-1 involves the rational design and synthesis of quinoline derivatives. The process starts with the selection of PARP1 inhibitor Olaparib and c-Met inhibitor compound 1 as lead compounds. Through a series of chemical reactions, including nucleophilic substitution and cyclization, a series of quinoline derivatives are synthesized. The final compound, this compound, is obtained after purification and characterization .
化学反应分析
PARP1/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
PARP1/c-Met-IN-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving DNA repair and receptor tyrosine kinases.
Biology: It is used to study the biological processes involving PARP1 and c-Met, including DNA repair, cell proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers with c-Met amplification and resistance to PARP1 inhibitors.
Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment.
作用机制
PARP1/c-Met-IN-1 exerts its effects by inhibiting both PARP1 and c-Met. PARP1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. c-Met is a receptor tyrosine kinase that promotes cell proliferation and survival. Inhibition of c-Met leads to reduced cell proliferation and increased apoptosis. The dual inhibition of PARP1 and c-Met results in a synergistic effect, enhancing the efficacy of cancer treatment .
相似化合物的比较
PARP1/c-Met-IN-1 is unique in its dual inhibition of both PARP1 and c-Met. Similar compounds include:
Olaparib: A PARP1 inhibitor used in the treatment of BRCA-mutated cancers.
Crizotinib: A c-Met inhibitor used in the treatment of non-small cell lung cancer.
Rucaparib: Another PARP1 inhibitor with applications in ovarian cancer
This compound stands out due to its ability to overcome resistance to PARP1 inhibitors in tumors with c-Met amplification, making it a promising candidate for further development in cancer therapy .
属性
分子式 |
C40H33FN8O4 |
---|---|
分子量 |
708.7 g/mol |
IUPAC 名称 |
4-[[4-fluoro-3-[4-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethoxy]quinolin-7-yl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51) |
InChI 键 |
QJKRRPUDVWORKT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。